2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE
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Overview
Description
2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an isoxazole ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Isoxazole Ring Formation: The isoxazole ring is usually formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the piperidine and isoxazole rings through a methanone linkage. This can be achieved using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or isoxazole derivatives.
Scientific Research Applications
2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-piperidin-1-yl)-(5-phenyl-isoxazol-3-yl)-methanone
- (2-Methyl-piperidin-1-yl)-(5-methyl-isoxazol-3-yl)-methanone
- (2-Methyl-piperidin-1-yl)-(5-ethyl-isoxazol-3-yl)-methanone
Uniqueness
2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is unique due to the presence of the p-tolyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for specific research applications.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-8-14(9-7-12)16-11-15(18-21-16)17(20)19-10-4-3-5-13(19)2/h6-9,11,13H,3-5,10H2,1-2H3 |
InChI Key |
VPTVAHUEOAHAQD-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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